5'-O-(Dimethoxytrityl)-O6-phenyl-2'-deoxyinosine
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Overview
Description
5’-O-(Dimethoxytrityl)-O6-phenyl-2’-deoxyinosine: is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound features a dimethoxytrityl (DMT) protecting group at the 5’-hydroxy position and a phenyl group at the O6 position of 2’-deoxyinosine. The DMT group is commonly used in oligonucleotide synthesis to protect the 5’-hydroxy group, allowing for selective reactions at other positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(Dimethoxytrityl)-O6-phenyl-2’-deoxyinosine typically involves the following steps:
Protection of the 5’-hydroxy group: The 5’-hydroxy group of 2’-deoxyinosine is protected using dimethoxytrityl chloride in the presence of a base such as pyridine. This reaction yields 5’-O-(Dimethoxytrityl)-2’-deoxyinosine.
Phenylation at the O6 position: The O6 position of the protected nucleoside is then phenylated using phenylboronic acid or a similar reagent under palladium-catalyzed conditions.
Industrial Production Methods: Industrial production of 5’-O-(Dimethoxytrityl)-O6-phenyl-2’-deoxyinosine follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The phenyl group at the O6 position can undergo substitution reactions, often facilitated by palladium catalysts.
Common Reagents and Conditions:
Detritylation: Trichloroacetic acid, dichloroacetic acid, or benzenesulfonic acid in solvents like toluene, dichloromethane, or acetonitrile.
Phenylation: Phenylboronic acid, palladium catalysts, and bases such as potassium carbonate.
Major Products:
Detritylation: The major product is 2’-deoxyinosine with a free 5’-hydroxy group.
Phenylation: The major product is 5’-O-(Dimethoxytrityl)-O6-phenyl-2’-deoxyinosine.
Scientific Research Applications
Chemistry
- Used in the synthesis of oligonucleotides for research in genetics and molecular biology.
- Acts as a building block for the development of nucleic acid-based therapeutics.
Biology
- Employed in the study of nucleic acid interactions and the development of antisense oligonucleotides.
Medicine
- Investigated for its potential in gene therapy and the development of antiviral and anticancer agents.
Industry
- Utilized in the large-scale synthesis of oligonucleotides for diagnostic and therapeutic applications.
Mechanism of Action
The primary mechanism of action for 5’-O-(Dimethoxytrityl)-O6-phenyl-2’-deoxyinosine involves its role as a protected nucleoside in oligonucleotide synthesis. The dimethoxytrityl group protects the 5’-hydroxy group, allowing for selective reactions at other positions. During oligonucleotide synthesis, the DMT group is removed under acidic conditions, exposing the 5’-hydroxy group for further coupling reactions .
Comparison with Similar Compounds
Similar Compounds
5’-O-(Dimethoxytrityl)thymidine: Another nucleoside with a DMT protecting group, used in oligonucleotide synthesis.
5’-O-(Dimethoxytrityl)-2’-deoxycytidine: Similar in structure and function, used in the synthesis of DNA analogs.
Uniqueness
- The presence of the phenyl group at the O6 position of 2’-deoxyinosine makes 5’-O-(Dimethoxytrityl)-O6-phenyl-2’-deoxyinosine unique. This modification can influence the compound’s reactivity and interactions, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
133471-08-6 |
---|---|
Molecular Formula |
C37H34N4O6 |
Molecular Weight |
630.7 g/mol |
IUPAC Name |
(2R,3S,5R)-2-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-5-(6-phenoxypurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C37H34N4O6/c1-43-30-20-12-19-28(34(30)44-2)37(25-13-6-3-7-14-25,26-15-8-4-9-16-26)45-22-31-29(42)21-32(47-31)41-24-40-33-35(41)38-23-39-36(33)46-27-17-10-5-11-18-27/h3-20,23-24,29,31-32,42H,21-22H2,1-2H3/t29-,31+,32+/m0/s1 |
InChI Key |
OFAKQUIANVLOSI-JIZBBPSKSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C5N=CN=C6OC7=CC=CC=C7)O |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=CN=C6OC7=CC=CC=C7)O |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(CC(O4)N5C=NC6=C5N=CN=C6OC7=CC=CC=C7)O |
Synonyms |
5/'-O-(DIMETHOXYTRITYL)-O6-PHENYL-2/'-DEOXYINOSINE |
Origin of Product |
United States |
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